5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-ethyl-
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Overview
Description
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-ethyl- is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused to a quinazoline ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-ethyl- typically involves the condensation of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole . This one-pot condensation reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-ethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antitumor activity may be attributed to its ability to interfere with DNA synthesis or repair mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones
- 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives
Uniqueness
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-ethyl- is unique due to its specific structural features, such as the presence of a thiadiazole ring fused to a quinazoline ring and the thione functional group. These features contribute to its distinctive chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
160893-92-5 |
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Molecular Formula |
C11H13N3S2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
2-ethyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C11H13N3S2/c1-2-9-13-14-10(15)7-5-3-4-6-8(7)12-11(14)16-9/h2-6H2,1H3 |
InChI Key |
DODBLVMUYKXCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=S)C3=C(CCCC3)N=C2S1 |
Origin of Product |
United States |
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